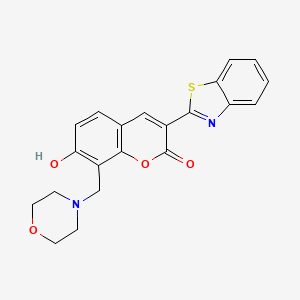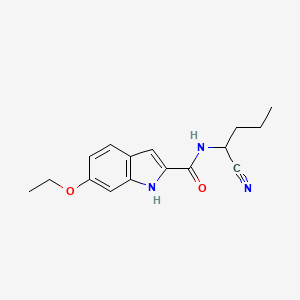![molecular formula C14H15N3O3 B2556531 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 338394-14-2](/img/structure/B2556531.png)
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical compound with the CAS Number: 338394-14-2. It has a molecular weight of 273.29 and its IUPAC name is 5-[(benzylamino)methylene]-1,3-dimethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,15H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione and its derivatives have been a subject of interest in synthetic chemistry. Studies have demonstrated the synthesis of various diazepine derivatives with the aim of exploring their chemical properties and potential pharmacological activities. For instance, the synthesis and evaluation of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives have been reported, showcasing the chemical versatility and reactivity of such compounds (Maltsev et al., 2021). Similarly, 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines were prepared and assessed for central nervous system activity, indicating the structural and functional diversity attainable through modifications of the diazepine core (Hara et al., 1978).
Receptor Interactions and Pharmacological Potential
The interactions of diazepine derivatives with various receptors, such as the serotonin-3 (5-HT3) receptors, have been a significant area of research. These studies aim to understand the structure-activity relationships and identify potential therapeutic applications. For example, the N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamides and their analogues were identified as potent serotonin-3 receptor antagonists, highlighting the pharmacological relevance of these compounds (Harada et al., 1995).
Potential Therapeutic Applications
While the compound 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione itself has not been directly linked to specific therapeutic applications, the structural class it belongs to, i.e., diazepine derivatives, has been extensively studied for various potential therapeutic effects. This includes anxiolytic and sedative properties, as demonstrated by the significant analgesic and anxiolytic potentials of certain compounds within this chemical class (Maltsev et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-(benzyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRIJZTOKUCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135132 |
Source


|
| Record name | 1,3-Dimethyl-5-[[(phenylmethyl)amino]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
CAS RN |
338394-14-2 |
Source


|
| Record name | 1,3-Dimethyl-5-[[(phenylmethyl)amino]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)

![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)


![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




